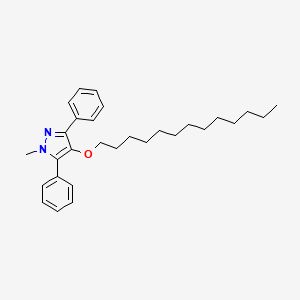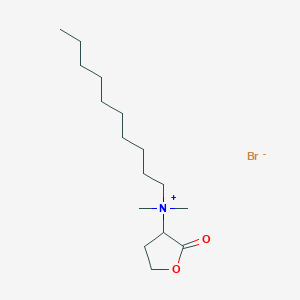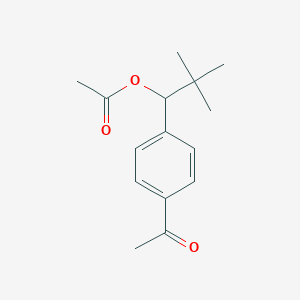
1-(4-Acetylphenyl)-2,2-dimethylpropyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetylphenyl)-2,2-dimethylpropyl acetate is an organic compound with the molecular formula C10H10O3 It is known for its unique structural properties, which include an acetyl group attached to a phenyl ring and a dimethylpropyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylphenyl)-2,2-dimethylpropyl acetate can be achieved through several methods. One common approach involves the reaction of 4-acetylphenyl acetate with 2,2-dimethylpropyl alcohol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions. The process would likely include the use of continuous reactors to ensure efficient mixing and reaction completion. The product can be purified through distillation or recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylphenyl)-2,2-dimethylpropyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-Acetylphenyl)-2,2-dimethylpropyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)-2,2-dimethylpropyl acetate involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylphenyl acetate
- 2,2-Dimethylpropyl acetate
- 4-Acetylphenyl-3-alkylimidazolium salts
Uniqueness
1-(4-Acetylphenyl)-2,2-dimethylpropyl acetate is unique due to its combined structural features of an acetyl group, a phenyl ring, and a dimethylpropyl acetate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
59793-85-0 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
[1-(4-acetylphenyl)-2,2-dimethylpropyl] acetate |
InChI |
InChI=1S/C15H20O3/c1-10(16)12-6-8-13(9-7-12)14(15(3,4)5)18-11(2)17/h6-9,14H,1-5H3 |
InChI Key |
DIEQIRBBEOTGHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(C(C)(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


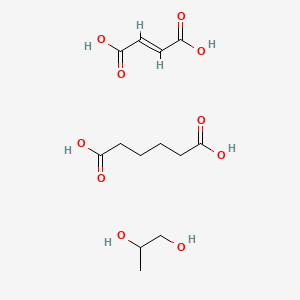
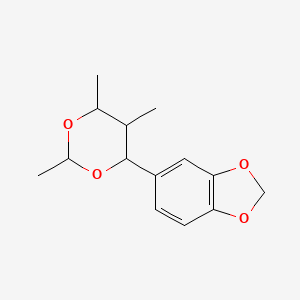

![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)

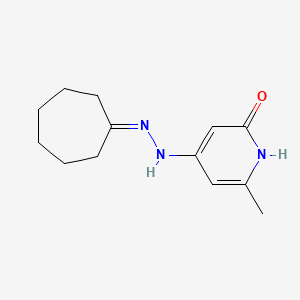
![Spiro[9H-fluorene-9,2'-[2H]thiopyran], 4',5'-dimethyl-](/img/structure/B14594916.png)
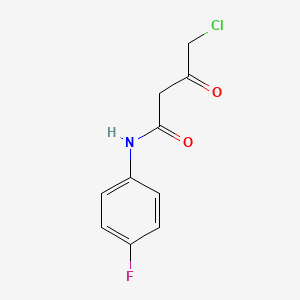
![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)
